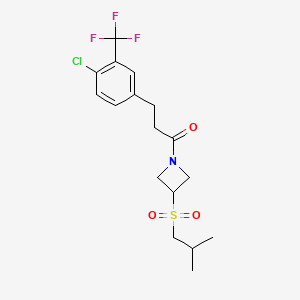

3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Description

3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a synthetic small molecule characterized by a propan-1-one backbone substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a 3-(isobutylsulfonyl)azetidin-1-yl moiety. This compound shares structural motifs with pharmaceuticals such as Sorafenib Tosylate, which also incorporates a 4-chloro-3-(trifluoromethyl)phenyl group linked to a urea scaffold .

Properties

IUPAC Name |

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClF3NO3S/c1-11(2)10-26(24,25)13-8-22(9-13)16(23)6-4-12-3-5-15(18)14(7-12)17(19,20)21/h3,5,7,11,13H,4,6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATILVNOGQLZMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. Common synthetic routes include:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Functionalization: Introduction of the chloro, trifluoromethyl, and isobutylsulfonyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Trifluoromethylphenyl Groups

Compounds such as 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9k) (ESI-MS m/z: 480.2 [M+H]⁺, Yield: 86.8%) and 1-(4-Cyanophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (6k) (ESI-MS m/z: 340.0 [M+H]⁺, Yield: 80.2%) exhibit similar aryl substituents but replace the azetidine-propanone core with urea or thiazole-based scaffolds.

Isobutylsulfonyl-Containing Analogues

The patent-pending compound 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione shares the isobutylsulfonyl group but integrates an oxadiazole ring and imidazolidinedione core. This structural divergence likely enhances metabolic resistance but may reduce solubility due to increased hydrophobicity .

Pharmacological Relevance: Sorafenib Tosylate

Sorafenib Tosylate (CAS 475207-59-1), a kinase inhibitor, features a 4-chloro-3-(trifluoromethyl)phenylurea moiety. While the target compound lacks the urea linker, both molecules exploit the trifluoromethyl group for enhanced target engagement and pharmacokinetic stability. Sorafenib’s tosylate salt formulation improves bioavailability, suggesting that similar strategies could benefit the target compound .

Research Findings and Methodologies

Molecular Docking and Binding Predictions

AutoDock Vina , a widely used docking tool, could model the interaction of the target compound with hypothetical targets (e.g., kinases or GPCRs). The isobutylsulfonyl group may occupy hydrophobic pockets, while the azetidine ring’s sulfonyl oxygen could form hydrogen bonds, mimicking interactions observed in Sorafenib’s binding to Raf kinase .

Biological Activity

The compound 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant case studies while providing detailed data tables and research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Chemical Formula : C16H18ClF3N2O2S

- Molecular Weight : 392.84 g/mol

The compound features a trifluoromethyl group and a chloro-substituted phenyl ring, which are significant for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in various cellular processes. Notably, it has shown potent inhibition against:

- Raf Kinase : Involved in the MAPK signaling pathway, crucial for cell division and differentiation.

- VEGFR-2 : Plays a key role in angiogenesis, the formation of new blood vessels.

- p38 MAPK : Associated with inflammatory responses and cellular stress.

- PDGFR : Involved in cell growth and division.

These targets suggest that the compound may have applications in treating hyper-proliferative disorders such as cancer .

Biological Activity Data

The biological activity of this compound has been assessed through various studies. Below is a summary of the findings:

Case Studies

- Cancer Treatment Efficacy

- Inflammation Reduction

- Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.